molecular formula C11H11BrIN3O B1448710 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-84-9

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1448710
CAS RN: 1416712-84-9
M. Wt: 408.03 g/mol
InChI Key: OUECISGPXJTUAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is characterized by the presence of a pyrazolo[4,3-c]pyridine ring substituted with bromine and iodine atoms at positions 6 and 3, respectively. The pyrazolo[4,3-c]pyridine ring is further substituted at position 1 with a tetrahydro-2H-pyran-2-yl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 408.03 g/mol. The predicted density is 2.25±0.1 g/cm3 . The predicted boiling point is 468.0±45.0 °C .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

This compound has been used as a precursor for constructing new polyheterocyclic ring systems. It has been effective in reacting with various substances to form derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These derivatives have potential uses in various fields, including medicinal chemistry due to their complex structures and biological properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Properties

A series of derivatives of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine have shown significant antibacterial and antioxidant properties. These compounds demonstrated excellent activity against both Gram-positive and Gram-negative bacterial strains, which suggests their potential use in developing new antibacterial agents. They also exhibited moderate to good antioxidant properties, indicating their possible use in oxidative stress-related conditions (Variya, Panchal, & Patel, 2019).

properties

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUECISGPXJTUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
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6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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